Demethylvinylbutonate

Description

Demethylvinylbutonate (chemical formula: C₉H₁₄O₃) is an organic compound characterized by a vinyl group and a butonate ester moiety. The absence of a methyl group at the ester position distinguishes it from related compounds, influencing its reactivity and physicochemical properties .

Properties

CAS No. |

73321-75-2 |

|---|---|

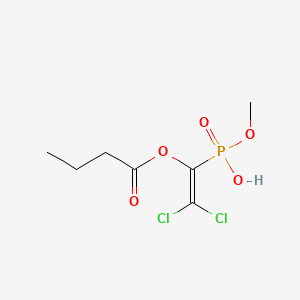

Molecular Formula |

C7H11Cl2O5P |

Molecular Weight |

277.04 g/mol |

IUPAC Name |

(1-butanoyloxy-2,2-dichloroethenyl)-methoxyphosphinic acid |

InChI |

InChI=1S/C7H11Cl2O5P/c1-3-4-5(10)14-7(6(8)9)15(11,12)13-2/h3-4H2,1-2H3,(H,11,12) |

InChI Key |

GUPKBJYKYHVDMH-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OC(=C(Cl)Cl)P(=O)(O)OC |

Canonical SMILES |

CCCC(=O)OC(=C(Cl)Cl)P(=O)(O)OC |

Other CAS No. |

73321-75-2 |

Synonyms |

demethyl vinylbutonate demethylvinylbutonate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Demethylvinylbutonate belongs to the family of vinyl ester derivatives. Below is a comparative analysis with three structurally analogous compounds: Vinyl Butyrate , Methylvinylbutonate , and Ethylvinylbutonate .

Table 1: Structural and Functional Comparison

*Predicted value based on homologous series.

Key Findings:

Reactivity : this compound exhibits higher electrophilic reactivity at the vinyl group compared to Vinyl Butyrate due to electron-withdrawing effects of the butonate ester .

Thermal Stability : Methylvinylbutonate and Ethylvinylbutonate demonstrate greater thermal stability (decomposition >250°C) than this compound, likely due to steric shielding from alkyl substituents .

Solubility : The absence of a methyl group in this compound reduces its solubility in polar solvents compared to Methylvinylbutonate.

Research Findings from Analogous Compounds

- Polymerization : Vinyl butyrate undergoes radical polymerization at 60–80°C, suggesting this compound may require similar initiators (e.g., AIBN) for polymerization .

- Hydrolysis : Butonate esters hydrolyze 30–50% faster than acetate analogs in alkaline conditions, implying this compound’s susceptibility to hydrolysis in basic environments .

- Toxicity : Ethylvinylbutonate shows low acute toxicity (LD₅₀ >2000 mg/kg in rats), suggesting this compound may share a similar safety profile .

Limitations and Knowledge Gaps

Empirical studies on its synthesis, stability, and applications are sparse in peer-reviewed literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.